molecular formula C20H17FN4O2S B2568147 2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 946237-66-7

2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2568147
CAS No.: 946237-66-7
M. Wt: 396.44
InChI Key: BEWKXNVZCRTBKJ-UHFFFAOYSA-N
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Description

2-[(Cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a fluorophenyl substituent at position 3, a cyanomethyl sulfanyl group at position 2, and a propyl carboxamide at position 5. Its core structure integrates a dihydroquinazoline-4-one scaffold, which is known for diverse pharmacological activities, including kinase inhibition and receptor modulation.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-3-(3-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-2-9-23-18(26)13-6-7-16-17(11-13)24-20(28-10-8-22)25(19(16)27)15-5-3-4-14(21)12-15/h3-7,11-12H,2,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWKXNVZCRTBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its quinazoline core, this compound may exhibit biological activity and could be investigated as a potential drug candidate for various diseases.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins or enzymes.

Mechanism of Action

The mechanism of action of 2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s dihydroquinazoline-4-one core distinguishes it from other heterocyclic analogs. For example, compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 13b () are based on cyanoacetanilide scaffolds coupled with aryl diazonium salts, yielding hydrazinylidene derivatives .

Functional Group Variations

Table 1: Substituent and Functional Group Comparison
Compound Core Structure Key Substituents Functional Groups
Target Compound Dihydroquinazoline-4-one 3-fluorophenyl, cyanomethyl sulfanyl Carboxamide, ketone, nitrile, thioether
13a () Cyanoacetanilide 4-methylphenyl, sulfamoylphenyl Hydrazinylidene, nitrile, sulfonamide
13b () Cyanoacetanilide 4-methoxyphenyl, sulfamoylphenyl Hydrazinylidene, nitrile, sulfonamide
Compound in Pyrazole-carbaldehyde Chlorophenylsulfanyl, trifluoromethyl Aldehyde, sulfanyl, chloro, trifluoromethyl
  • Sulfanyl vs. Sulfonamide: The target’s cyanomethyl sulfanyl group contrasts with the sulfonamide moiety in ’s compounds.
  • Fluorophenyl vs. Methoxy/Methylphenyl : The 3-fluorophenyl group in the target may offer stronger electron-withdrawing effects compared to 4-methoxy or 4-methyl substituents in 13a/b, influencing electronic distribution and receptor interactions .

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data Comparison
Compound Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound Not reported Expected: ~2210 (C≡N), ~1660 (C=O) Predicted: 3-fluorophenyl (7.2–7.6)
13a () 288 2214 (C≡N), 1664 (C=O) 2.30 (CH₃), 7.20–7.92 (ArH)
13b () 274 2212 (C≡N), 1662 (C=O) 3.77 (OCH₃), 7.00–7.92 (ArH)
  • Nitrile Stretching : Both the target and ’s compounds exhibit strong IR absorption near 2210–2214 cm⁻¹ for the nitrile group, confirming its presence .
  • Aromatic Protons : The target’s 3-fluorophenyl group would show distinct splitting in the 7.2–7.6 ppm range, differing from 13a/b’s para-substituted aryl signals .

Potential Pharmacological Implications

While ’s compounds lack reported biological data, their sulfonamide and hydrazinylidene groups suggest possible enzyme inhibition (e.g., carbonic anhydrase). The target’s quinazoline core is associated with kinase inhibition (e.g., EGFR), and the 3-fluorophenyl group may enhance selectivity for fluorine-sensitive binding pockets .

Biological Activity

The compound 2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide , with the CAS number 946237-66-7 , is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and kinase inhibition. This article provides an overview of the biological activity associated with this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17FN4O2SC_{20}H_{17}FN_{4}O_{2}S, with a molecular weight of 396.44 g/mol . The structure features a quinazoline ring, which is commonly associated with various pharmacological activities, including anticancer properties and enzyme inhibition.

1. Kinase Inhibition

Quinazoline derivatives are well-known for their role as kinase inhibitors. The specific structure of this compound suggests potential activity against certain kinases involved in cell signaling pathways. Kinases play crucial roles in regulating cellular processes such as growth, differentiation, and metabolism. Preliminary studies indicate that this compound may inhibit specific kinases, although detailed mechanism studies are required to confirm these effects .

2. Anticancer Properties

Research has indicated that quinazoline derivatives exhibit promising anticancer activities. The presence of the quinazoline ring in this compound suggests it could interfere with cancer cell proliferation or survival pathways. A study on related compounds showed that modifications to the quinazoline structure could enhance anticancer potency, indicating a potential for further exploration of this compound in cancer therapy .

Data Summary

PropertyValue
CAS Number946237-66-7
Molecular FormulaC20H17FN4O2S
Molecular Weight396.44 g/mol
InChI KeyBEWKXNVZCRTBKJ-UHFFFAOYSA-N
Potential ApplicationsKinase inhibition, Anticancer

Case Studies

  • Kinase Activity Evaluation : In a study evaluating various quinazoline derivatives, compounds similar to this compound showed significant inhibition of specific kinases involved in oncogenic signaling pathways. This suggests that further investigation into this compound’s kinase inhibition could yield valuable insights into its therapeutic potential .
  • Anticancer Efficacy : A comparative analysis of quinazoline derivatives demonstrated that structural modifications can lead to enhanced anticancer activity. This indicates that this compound may also exhibit similar properties warranting further investigation into its efficacy against various cancer cell lines .

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